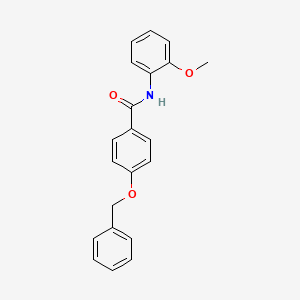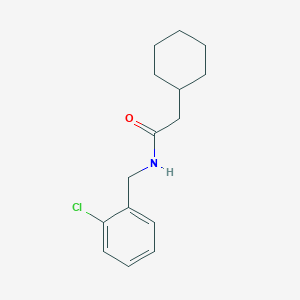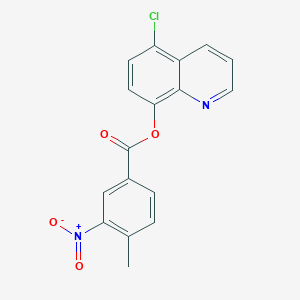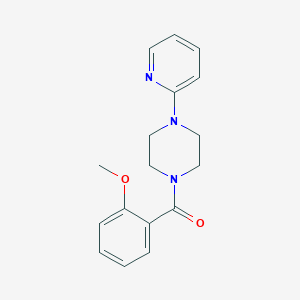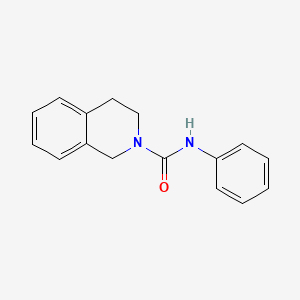
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Übersicht
Beschreibung
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PDIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PDIC belongs to the class of isoquinolinecarboxamide derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. Additionally, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to bind to the serotonin transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In viral research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the replication of HIV-1 by interfering with the integration of the viral DNA into the host genome. In the field of neuroscience, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been reported to exhibit good solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is its poor stability, which can lead to degradation over time. Additionally, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, viral, and neurological diseases. Another direction is to explore its mechanism of action in more detail, which could provide insights into its biological activity and potential targets for drug development. Additionally, future research could focus on developing more stable and efficient methods for synthesizing N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, which could increase its availability for lab experiments and potential clinical use.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. In viral research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the replication of HIV-1 and other viruses. In the field of neuroscience, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit neuroprotective properties and improve cognitive function.
Eigenschaften
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWDJQFNRZMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355598 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83491-16-1 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
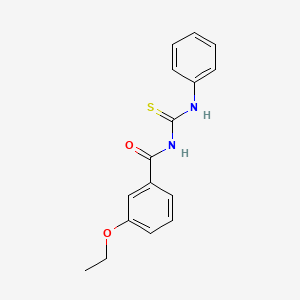
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
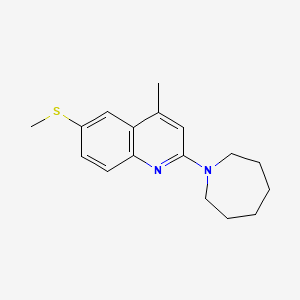

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
